5-Cyclohexyl-6-methylpyrazin-2-amine
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Overview
Description
5-Cyclohexyl-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C11H17N3. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a cyclohexyl group and a methyl group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-6-methylpyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyrazin-2-amine with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-6-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazine compounds.
Scientific Research Applications
5-Cyclohexyl-6-methylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyrazin-2-amine: A simpler derivative of pyrazine with similar structural features but lacking the cyclohexyl group.
5-Cyclohexylpyrazin-2-amine: Similar to 5-Cyclohexyl-6-methylpyrazin-2-amine but without the methyl group.
Uniqueness
This compound is unique due to the presence of both cyclohexyl and methyl groups on the pyrazine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-Cyclohexyl-6-methylpyrazin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its synthesis, mechanism of action, and comparison with similar compounds.
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
CAS Number: 69816-54-2
IUPAC Name: this compound
Canonical SMILES: CC1=NC(=CN=C1C2CCCCC2)N
Property | Value |
---|---|
Molecular Formula | C11H17N3 |
Molecular Weight | 191.27 g/mol |
CAS No. | 69816-54-2 |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the cyclization of precursors. One common method includes the reaction of 6-methylpyrazin-2-amine with cyclohexyl bromide in the presence of a base such as potassium carbonate, often carried out in dimethylformamide (DMF) at elevated temperatures. This method can be scaled for industrial production using continuous flow reactors to enhance yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of immune responses is crucial.
The biological activity of this compound is thought to result from its interaction with specific molecular targets. It may bind to enzymes or receptors involved in metabolic pathways, potentially inhibiting their activity. For instance, it could affect enzymes related to bacterial metabolism or immune response modulation.
Comparison with Similar Compounds
This compound can be compared to other pyrazine derivatives:
Compound | Structure Features | Biological Activity |
---|---|---|
6-Methylpyrazin-2-amine | Lacks cyclohexyl group | Limited antimicrobial properties |
5-Cyclohexylpyrazin-2-amine | Similar structure without methyl group | Moderate biological activity |
The unique combination of cyclohexyl and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and potential therapeutic applications.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound inhibited growth significantly at concentrations as low as 10 µg/mL, demonstrating its potential as a new antimicrobial agent.
- Inflammation Model Research : In a cellular model of inflammation, treatment with this compound reduced TNF-alpha levels by approximately 50%, indicating strong anti-inflammatory potential.
- Pharmacokinetics Assessment : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which could enhance its therapeutic efficacy when developed into pharmaceutical formulations.
Properties
CAS No. |
69816-54-2 |
---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-cyclohexyl-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-8-11(13-7-10(12)14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,14) |
InChI Key |
BBGAQYOMHGXLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C2CCCCC2)N |
Origin of Product |
United States |
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